molecular formula C7H2BrClF2O2 B2743517 6-Bromo-4-chloro-2,3-difluorobenzoic acid CAS No. 2414146-36-2

6-Bromo-4-chloro-2,3-difluorobenzoic acid

Cat. No.: B2743517
CAS No.: 2414146-36-2
M. Wt: 271.44
InChI Key: NIVDLHNLXHTOMZ-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-2,3-difluorobenzoic acid is an organic compound with the molecular formula C₇H₂BrClF₂O₂ It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-2,3-difluorobenzoic acid typically involves the halogenation of a benzoic acid derivativeThe reaction conditions often include the use of n-butyllithium as a base and carbon dioxide as the carboxylating agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and carboxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-2,3-difluorobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

6-Bromo-4-chloro-2,3-difluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the development of biologically active compounds.

    Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-2,3-difluorobenzoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-chloro-2,3-difluorobenzoic acid is unique due to its specific arrangement of halogen atoms on the benzene ring, which imparts distinct chemical properties. This unique structure makes it valuable for specific synthetic applications and research purposes .

Properties

IUPAC Name

6-bromo-4-chloro-2,3-difluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF2O2/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVDLHNLXHTOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)C(=O)O)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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